3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid
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Overview
Description
3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the benzyl and methyl groups. The final steps involve the acetylation and amidation reactions to form the desired compound.
Preparation of the Chromen Core: The chromen core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions.
Acetylation and Amidation: The final steps involve the acetylation of the chromen core followed by amidation with propanoic acid derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Similar in structure but lacks the propanoic acid moiety.
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: Similar but contains an acetamide group instead of the propanoic acid.
Uniqueness
The presence of the propanoic acid moiety in 3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid provides unique chemical properties and biological activities compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H21NO6/c1-14-17-8-7-16(28-13-20(24)23-10-9-21(25)26)12-19(17)29-22(27)18(14)11-15-5-3-2-4-6-15/h2-8,12H,9-11,13H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
LUESWCNVQRWLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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